molecular formula C9H12FN3 B1491814 6-(3-Fluoropyrrolidin-1-yl)pyridin-3-amine CAS No. 2004861-03-2

6-(3-Fluoropyrrolidin-1-yl)pyridin-3-amine

Cat. No.: B1491814
CAS No.: 2004861-03-2
M. Wt: 181.21 g/mol
InChI Key: RFXQKNSNGRDYAD-UHFFFAOYSA-N
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Description

6-(3-Fluoropyrrolidin-1-yl)pyridin-3-amine is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted with a fluorinated pyrrolidine group

Biochemical Analysis

Biochemical Properties

6-(3-Fluoropyrrolidin-1-yl)pyridin-3-amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with voltage-gated sodium channels, specifically Na v 1.7 and Na v 1.8 . These interactions are crucial for its potential application in pain management, as Na v 1.7 and Na v 1.8 are key targets for the development of new pain treatments. The nature of these interactions involves the inhibition of sodium channel activity, which can modulate pain signaling pathways.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with sodium channels can affect the excitability of neurons, thereby influencing pain perception . Additionally, this compound has been observed to impact gene expression related to pain signaling and inflammatory responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. The compound acts as an inhibitor of Na v 1.7 and Na v 1.8 sodium channels, which are involved in the transmission of pain signals . By inhibiting these channels, this compound can reduce the sensation of pain. This inhibition is achieved through the binding of the compound to the sodium channels, preventing the influx of sodium ions and thereby modulating neuronal excitability.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various experimental conditions, maintaining its inhibitory effects on sodium channels over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at lower dosages, the compound effectively inhibits sodium channels and reduces pain perception without significant adverse effects . At higher dosages, toxic effects such as neurotoxicity and disruptions in normal cellular function have been observed. These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.

Metabolic Pathways

This compound is involved in specific metabolic pathways that include interactions with enzymes and cofactors. The compound undergoes metabolic transformations that can affect its activity and efficacy . Understanding these metabolic pathways is crucial for optimizing the use of this compound in therapeutic applications and predicting its behavior in biological systems.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound in target tissues, which is essential for its therapeutic efficacy . The compound’s ability to penetrate the central nervous system and reach its target sites is particularly important for its application in pain management.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it can exert its effects on sodium channels and other biomolecules . Post-translational modifications and targeting signals are involved in directing the compound to its sites of action, ensuring its efficacy in modulating pain signaling pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(3-Fluoropyrrolidin-1-yl)pyridin-3-amine typically involves multiple steps, starting with the formation of the pyridine ring followed by the introduction of the fluorinated pyrrolidine group. Common synthetic routes include:

  • Nucleophilic substitution reactions: These reactions involve the substitution of a leaving group on the pyridine ring with the fluorinated pyrrolidine moiety.

  • Reduction reactions: Reduction of nitro groups to amines is often employed in the synthesis of pyridine derivatives.

  • Fluorination reactions: Introduction of the fluorine atom into the pyrrolidine ring can be achieved through various fluorination methods, such as nucleophilic fluorination or electrophilic fluorination.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods to achieve large-scale production. This includes optimizing reaction conditions, such as temperature, pressure, and catalysts, to ensure high yield and purity. Continuous flow chemistry and other advanced manufacturing techniques may also be employed to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions: 6-(3-Fluoropyrrolidin-1-yl)pyridin-3-amine can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the amine group to a nitro group or other oxidized forms.

  • Reduction: Reduction reactions can reduce nitro groups to amines or other reduced forms.

  • Substitution: Substitution reactions can replace functional groups on the pyridine ring or the pyrrolidine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

  • Reduction: Common reducing agents include hydrogen gas (H2), tin (Sn), and iron (Fe) in acidic conditions.

  • Substitution: Common reagents include alkyl halides, acyl chlorides, and various nucleophiles.

Major Products Formed:

  • Oxidation: Nitro derivatives, hydroxyl derivatives, and other oxidized forms.

  • Reduction: Amine derivatives, hydrazine derivatives, and other reduced forms.

  • Substitution: Alkylated, acylated, and other substituted derivatives.

Scientific Research Applications

6-(3-Fluoropyrrolidin-1-yl)pyridin-3-amine has diverse applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

  • Medicine: Investigated for its therapeutic potential in treating various diseases, such as pain, inflammation, and neurological disorders.

  • Industry: Employed in the development of new materials, pharmaceuticals, and agrochemicals.

Comparison with Similar Compounds

6-(3-Fluoropyrrolidin-1-yl)pyridin-3-amine is similar to other fluorinated pyrrolidine derivatives, such as 3-(3-Fluoropyrrolidin-1-yl)propan-1-ol and (R)-(3-fluoropyrrolidin-1-yl)(6-((5-(trifluoromethyl)pyridin-2-yl)oxy)quinolin-2-yl)methanone. it is unique in its specific structure and potential applications. The presence of the pyridine ring and the fluorinated pyrrolidine group contribute to its distinct chemical properties and biological activity.

Biological Activity

6-(3-Fluoropyrrolidin-1-yl)pyridin-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.

The compound is believed to interact with various biological targets, particularly voltage-gated sodium channels (Nav17 and Nav18). These interactions may lead to the inhibition of action potentials in neurons, which could be beneficial in pain management by reducing pain signal propagation.

Target Interactions

  • Voltage-Gated Sodium Channels : Inhibition of these channels can alter neuronal excitability and pain perception.
  • Receptor Tyrosine Kinases : The compound has been shown to modulate activities related to cell signaling and growth regulation.

This compound exhibits various biochemical properties that influence its activity:

PropertyDescription
Stability Remains stable under standard laboratory conditions with minimal degradation over time.
Cellular Effects Alters cell signaling pathways and gene expression, impacting cellular metabolism.
Metabolic Pathways Inhibits key enzymes in glycolysis, affecting glucose metabolism and energy production.

Cellular Effects

The compound influences cellular functions by binding to specific biomolecules, leading to either activation or inhibition of their functions. For example, it has been observed to inhibit voltage-gated sodium channels, which are crucial for the propagation of electrical signals in neurons.

Dosage Effects in Animal Models

Research indicates that the effects of this compound vary with dosage in animal models. Lower doses modulate cellular functions without significant toxicity, while higher doses may lead to adverse effects.

Transport and Distribution

The transport mechanisms involve specific transporters that facilitate the compound's distribution within cells. This distribution is critical for its localization and function within cellular compartments, such as the nucleus and mitochondria.

Case Studies

Several studies have highlighted the biological activity of pyridine derivatives similar to this compound:

  • Antimicrobial Activity : A study reported that pyridine derivatives exhibited significant antimicrobial properties against Gram-positive bacteria like Staphylococcus aureus and Streptococcus pneumoniae, indicating potential therapeutic applications .
  • Cardiovascular Effects : Research on related pyridine compounds demonstrated effects on perfusion pressure in isolated rat hearts, suggesting cardiovascular implications .
  • Neuroprotective Effects : Similar compounds have shown promise in neuroprotection by modulating ion channel activity, which could be relevant for neurodegenerative diseases .

Properties

IUPAC Name

6-(3-fluoropyrrolidin-1-yl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN3/c10-7-3-4-13(6-7)9-2-1-8(11)5-12-9/h1-2,5,7H,3-4,6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFXQKNSNGRDYAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1F)C2=NC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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